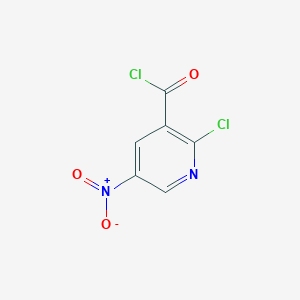

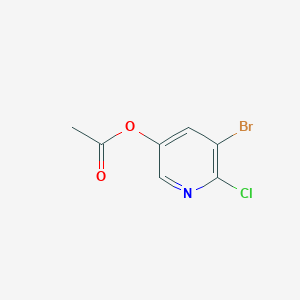

5-Bromo-6-chloropyridin-3-yl acetate

Vue d'ensemble

Description

5-Bromo-6-chloropyridin-3-yl acetate is a chemical compound that belongs to the pyridine family. It is widely used in scientific research and has various applications in the field of chemistry and biochemistry. This compound is synthesized using different methods, and it has unique biochemical and physiological effects that make it an important tool in laboratory experiments.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-chloropyridin-3-yl acetate depends on its application. In organic synthesis reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biochemical and physiological studies, it acts as a probe that binds to specific targets, such as enzymes or receptors. The binding of the compound to its target can lead to the inhibition or activation of the target, depending on the nature of the target and the binding site.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 5-Bromo-6-chloropyridin-3-yl acetate depend on its target and the binding site. In some cases, the compound can inhibit the activity of enzymes or receptors, leading to a decrease in the production of certain metabolites or the transmission of certain signals. In other cases, the compound can activate the activity of enzymes or receptors, leading to an increase in the production of certain metabolites or the transmission of certain signals. The effects of the compound can be studied using different biochemical and physiological assays, such as enzyme activity assays and receptor binding assays.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-Bromo-6-chloropyridin-3-yl acetate in lab experiments is its high purity and stability. The compound is readily available from commercial sources and can be stored for a long time without degradation. In addition, the compound has a wide range of applications in different fields of research, making it a versatile tool for scientists. However, one of the limitations of using the compound is its potential toxicity and environmental hazards. Scientists should handle the compound with care and dispose of it properly to avoid any adverse effects on human health and the environment.

Orientations Futures

There are many future directions for the use of 5-Bromo-6-chloropyridin-3-yl acetate in scientific research. One direction is the development of new synthetic methods that can improve the yield and efficiency of the compound. Another direction is the identification of new targets and binding sites for the compound, which can lead to the discovery of new drugs and therapies. In addition, the compound can be used in combination with other compounds to enhance its activity and selectivity. Finally, the compound can be used in the development of new diagnostic tools and imaging agents for medical applications.

Conclusion:

In conclusion, 5-Bromo-6-chloropyridin-3-yl acetate is a valuable compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has unique properties that make it an important tool for scientists in different fields of research. Further studies are needed to explore the full potential of the compound in different applications and to overcome its limitations.

Applications De Recherche Scientifique

5-Bromo-6-chloropyridin-3-yl acetate has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis reactions, such as Suzuki-Miyaura cross-coupling reactions. In addition, it is used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions and the identification of enzyme inhibitors.

Propriétés

Numéro CAS |

130284-55-8 |

|---|---|

Nom du produit |

5-Bromo-6-chloropyridin-3-yl acetate |

Formule moléculaire |

C7H5BrClNO2 |

Poids moléculaire |

250.48 g/mol |

Nom IUPAC |

(5-bromo-6-chloropyridin-3-yl) acetate |

InChI |

InChI=1S/C7H5BrClNO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3 |

Clé InChI |

CVUHAGHJPYOPCZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(N=C1)Cl)Br |

SMILES canonique |

CC(=O)OC1=CC(=C(N=C1)Cl)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.